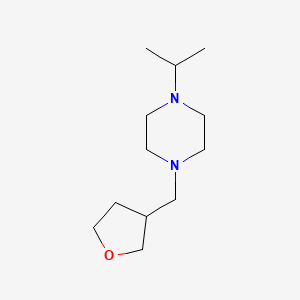

1-Isopropyl-4-((tetrahydrofuran-3-yl)methyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Isopropyl-4-((tetrahydrofuran-3-yl)methyl)piperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecule consists of 39 atoms in total: 24 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Antidepressant and Antianxiety Properties

A novel series of piperazine derivatives were synthesized and evaluated for their antidepressant and antianxiety activities. The compounds demonstrated significant effects in behavioral tests on albino mice, suggesting potential applications in treating mood disorders (J. Kumar et al., 2017).

Antitubercular Activity

Research on piperazine derivatives also includes the design and synthesis of compounds for anti-tubercular activity. Specific derivatives showed promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis strains, indicating potential as novel anti-tubercular agents (Kalaga Mahalakshmi Naidu et al., 2016).

Dual Antihypertensive Agents

Piperazine compounds have been explored for their potential as dual antihypertensive agents. New derivatives were synthesized and analyzed, showing that certain compounds could serve as promising candidates for hypertension treatment (Pavlína Marvanová et al., 2016).

Antimicrobial Activities

A variety of piperazine-linked compounds have been synthesized and assessed for their antimicrobial efficacy. These studies have identified compounds with significant activities against various bacterial strains, highlighting the potential for developing new antibacterial agents (H. M. Dalloul et al., 2017).

Antipsychotic Agents

The synthesis and evaluation of (piperazin-1-yl-phenyl)-arylsulfonamides have shown high affinities for serotonin receptors, suggesting their potential use as atypical antipsychotic agents. This opens up new avenues for treating psychiatric disorders with novel pharmacological profiles (C. Park et al., 2010).

Imaging σ1 Receptors in the Brain

A novel piperazine compound with low lipophilicity was designed for imaging σ1 receptors in the brain using positron emission tomography (PET). This development is crucial for advancing neuroscientific research and diagnosing neurological disorders (Yingfang He et al., 2017).

properties

IUPAC Name |

1-(oxolan-3-ylmethyl)-4-propan-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-11(2)14-6-4-13(5-7-14)9-12-3-8-15-10-12/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUIWUZYIHGESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)

![2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol](/img/structure/B2766246.png)

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)

![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)

![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)